molecular formula C11H12N2O3 B1530884 6,7-Dimethoxy-2-methylquinazolin-4-ol CAS No. 35241-23-7

6,7-Dimethoxy-2-methylquinazolin-4-ol

Cat. No.: B1530884
CAS No.: 35241-23-7
M. Wt: 220.22 g/mol
InChI Key: WMDKXNXSIGTHGJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methylquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups .

Scientific Research Applications

6,7-Dimethoxy-2-methylquinazolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-methylquinazolin-4-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

6,7-Dimethoxy-2-methylquinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Molecular Formula: C11_{11}H12_{12}N2_2O3_3
Molecular Weight: 220.23 g/mol

The synthesis of this compound typically involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide, followed by methylation and hydrolysis . This compound can also undergo various chemical reactions such as oxidation and substitution, allowing for the formation of different derivatives that may exhibit enhanced biological activity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound exhibit significant antibacterial effects. For instance, compounds derived from quinazoline structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerate (61.91% - 95.23% compared to standard)Significant

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7), where it affects cell viability and alters cell cycle progression .

Key Findings:

  • IC50_{50} values indicate effective cytotoxicity against MCF-7 cells.
  • The compound initiates apoptosis and halts the cell cycle at the S phase .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in cellular proliferation and survival pathways. For example, it has been noted to modulate signaling pathways related to apoptosis and inflammation .

Comparative Studies

When compared to similar compounds such as 6,7-dimethoxyquinazoline derivatives, this compound shows unique properties due to its specific substitution pattern on the quinazoline ring. This structural uniqueness may contribute to its enhanced stability and reactivity in biological systems .

CompoundUnique FeaturesBiological Activity
This compoundMethoxy and methyl groupsAntibacterial, Anticancer
3-hydroxy-6,7-dimethoxyquinazolinLacks methyl groupReduced activity compared to the target compound

Case Studies

Recent studies have highlighted the potential of this compound as a lead compound for further drug development. Its derivatives have been synthesized and tested for various biological activities:

  • Antibacterial Testing: Compounds derived from this structure showed significant inhibition rates against multiple bacterial strains.
  • Anti-inflammatory Studies: The compound exhibited moderate anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-12-8-5-10(16-3)9(15-2)4-7(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDKXNXSIGTHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318957
Record name 6,7-dimethoxy-2-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35241-23-7
Record name 35241-23-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dimethoxy-2-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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